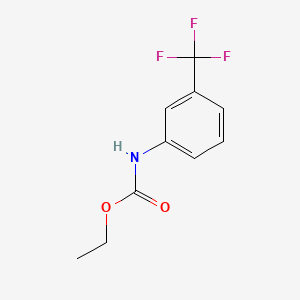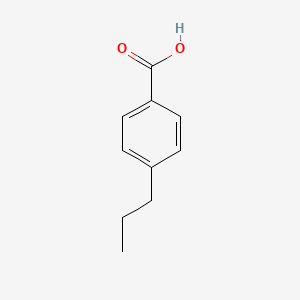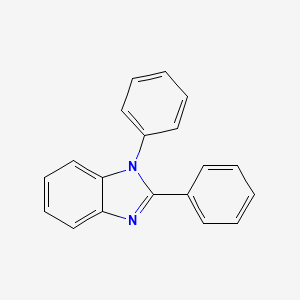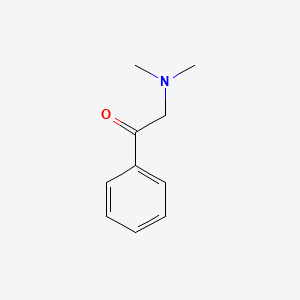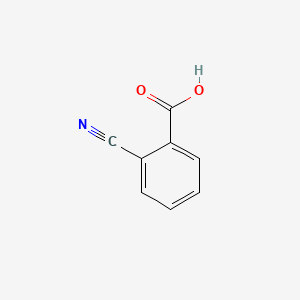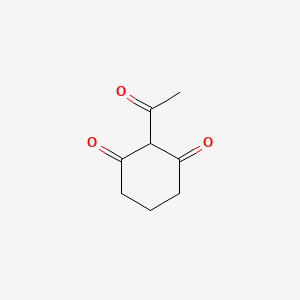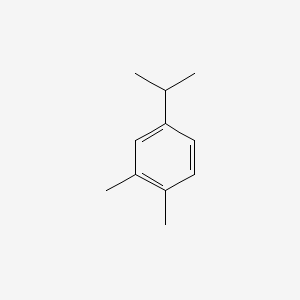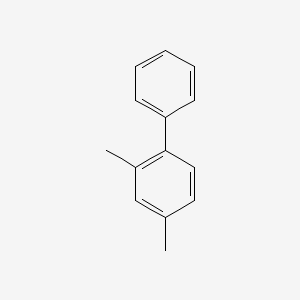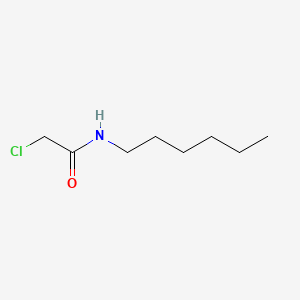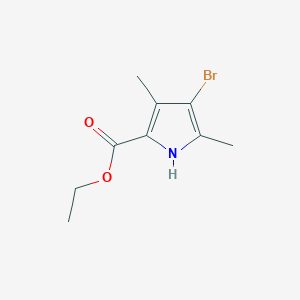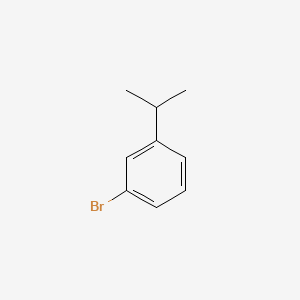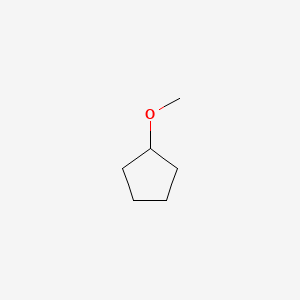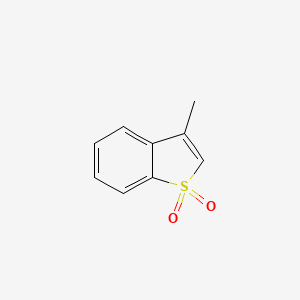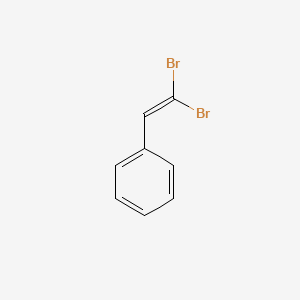
(2,2-Dibromovinyl)benzene
Vue d'ensemble
Description
(2,2-Dibromovinyl)benzene , also known as 1,1-Dibromo-2-phenylethene , is a chemical compound with the molecular formula C8H6Br2 . Its average mass is approximately 261.941 Da . This compound is characterized by its dibromovinyl functional group attached to a benzene ring.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 94.5-95°C at a pressure of 0.8 Torr .
- Density : 1.8011 g/cm3 .
- Storage Conditions : Store under inert gas (nitrogen or argon) at 2-8°C .
Applications De Recherche Scientifique
Fluorination Processes
- Regioselective Fluorination : (2,2-Dibromovinyl)benzene derivatives undergo regioselective fluorination using wet tetra-n-butylammonium fluoride, leading to the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This process is notable for its high yields (up to 81%) and selectivity, dependent on specific reaction conditions (Zhao et al., 2016).
Synthesis of Benzofurans and Fluorophores
- Synthesis of 2-(Polyfluoroaryl)Benzofurans : A novel route utilizing a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene leads to the efficient synthesis of 2-(polyfluoroaryl)benzofurans (Ye et al., 2012).
- Development of Novel Fluorophores : Utilizing Sonogashira reactions of (2,2-dibromovinyl)benzene, novel fluorophores have been synthesized. These fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange, influenced by the aromatic nuclei and peripheral moieties' structures (Hwang et al., 2001).
Hybrid Organic/Inorganic Structures
- Development of Hybrid Organic/Inorganic Benzene : Research into the synthesis of hybrid structures like 1,2-dihydro-1,2-azaborine, which contains carbon, boron, and nitrogen, shows the potential of (2,2-dibromovinyl)benzene derivatives in creating novel molecular structures. This research opens up possibilities in understanding the relationships between organic and inorganic molecular structures (Marwitz et al., 2009).
Palladium-Catalyzed Synthesis
- Tandem Chemoselective Synthesis : The use of (2,2-dibromovinyl)benzene derivatives in palladium-catalyzed synthesis has been demonstrated for the creation of 2-arylbenzofurans. This process involves three consecutive coupling reactions and has been noted for its high yields and unique synthetic value (Rao et al., 2013).
Air Quality Analysis
- Analyzing Air Contaminants : In environmental studies, methods have been developed for the simultaneous determination of benzene and related compounds, like 1,2-dibromoethane and 1,2-dichloroethane, in ambient air. These methods involve gas chromatography-mass spectrometry, highlighting the importance of (2,2-dibromovinyl)benzene derivatives in environmental monitoring and research (Jonsson & Berg, 1980).
Propriétés
IUPAC Name |
2,2-dibromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dibromovinyl)benzene | |
CAS RN |
31780-26-4, 7436-90-0 | |
| Record name | Dibromostyrene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


